Benzyl-PEG2-ethanol

PROTAC Targeted Protein Degradation Linker Optimization

PROTAC development fails when linker length or functional group mismatches alter ternary complex geometry. Benzyl-PEG2-ethanol (CAS 2055300-50-8) solves this with: - PEG2 spacer validated for AURKA degradation (DC50 3.9 nM, Dmax 89%) - Orthogonal benzyl protection + free hydroxyl for modular conjugation - LogP 1.5 balancing solubility and permeability Supplied as a solid for immediate use in linker SAR studies.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
Cat. No. B11883017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG2-ethanol
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCCCO
InChIInChI=1S/C13H20O3/c14-8-4-5-9-15-10-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2
InChIKeyXHCCLLDOFRBCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-PEG2-ethanol: Specifications & PROTAC Linker Role


Benzyl-PEG2-ethanol (CAS 2055300-50-8) is a heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol . The compound exists as a solid at room temperature and features a benzyl protecting group at one terminus and a free hydroxyl group at the other, enabling controlled deprotection and subsequent conjugation in modular synthetic workflows . Its calculated LogP is 1.5, reflecting balanced aqueous and organic solubility . Benzyl-PEG2-ethanol is classified as a PROTAC (PROteolysis TArgeting Chimera) linker and is supplied for research use in targeted protein degradation studies and bioconjugate synthesis .

1 PEG2 spacer geometry for degrader ternary complex design
2 Orthogonal benzyl/hydroxyl protection for stepwise synthesis
3 Neutral terminal hydroxyl for selective esterification or etherification

Benzyl-PEG2-ethanol: Linker Length & Functional Group Impact


Substituting Benzyl-PEG2-ethanol with seemingly analogous PEG linkers (e.g., Benzyl-PEG3-ethanol or Benzyl-PEG2-amine) introduces quantifiable deviations in PROTAC linker length, ternary complex geometry, and synthetic handle availability. These deviations can directly alter degradation potency and selectivity. The two-unit PEG spacer (PEG2) provides a distinct spatial separation between the E3 ligase ligand and the target protein warhead compared to longer PEG variants [1]. In AURKA-targeting PROTAC development, a PEG2 linker length was specifically identified as sufficient for potent degradation when attached at the 5-position of thalidomide, underscoring that even single ethylene oxide unit differences can define active versus inactive compounds [2]. Furthermore, the terminal hydroxyl of Benzyl-PEG2-ethanol offers a neutral, orthogonal conjugation point that differs in reactivity from amine or carboxylic acid analogs, directly impacting synthetic strategy and yield [3]. Substitution without experimental validation of linker geometry and functional group compatibility risks compromised PROTAC assembly, altered degradation efficiency, and non-reproducible biological results.

PEG2 vs PEG3 linker Even one ethylene oxide unit difference can shift ternary complex geometry and degradation endpoint context.
Hydroxyl vs amine Terminal group dictates conjugation strategy; direct substitution may require complete synthetic route redesign.
Hydroxyl vs carboxylic acid Activation requirements differ; premature conjugation risk and step count can alter assembly outcome.

Benzyl-PEG2-ethanol: Comparison with Key Analogs


PEG2 vs. PEG3 Linker Length and Degradation Efficiency

Benzyl-PEG2-ethanol provides a linker length of 2 PEG units, whereas Benzyl-PEG3-ethanol extends this to 3 PEG units. This single-unit difference translates to a quantifiable alteration in ternary complex formation and degradation efficiency. In PROTAC development for AURKA degradation, a linker length of 2 PEG units was sufficient to yield a potent degrader (SK2188) with a DC50,24h of 3.9 nM and a Dmax,24h of 89% when attached to the 5-position of thalidomide [1]. Longer PEG linkers may not be universally superior and can introduce unwanted flexibility or suboptimal E3 ligase-protein of interest (POI) proximity. The shorter PEG2 spacer offers a distinct geometric constraint that can be advantageous for specific E3 ligase-POI pairs [2].

PEG2 vs PEG3 degradation
Class-level inference
DC50,24h 3.9 nM
Dmax 89% (AURKA, PEG2 linker)
Reported AURKA degradation endpoint context
NP neuroblastoma cells; shorter linker geometry may support specific E3-POI pairs
PROTAC Targeted Protein Degradation Linker Optimization

Hydroxyl vs. Amine Functional Group in Conjugation

Benzyl-PEG2-ethanol terminates in a hydroxyl (-OH) group, while Benzyl-PEG2-amine (CAS 1268135-96-1) features a primary amine (-NH2). This fundamental difference defines distinct conjugation strategies. The hydroxyl group of Benzyl-PEG2-ethanol can be activated for esterification or etherification, or converted to a leaving group for nucleophilic substitution [1]. In contrast, Benzyl-PEG2-amine is directly amenable to amide bond formation with carboxylic acids or activated esters. The molecular weights differ: Benzyl-PEG2-ethanol has an MW of 224.30 g/mol , whereas Benzyl-PEG2-amine has an MW of 195.26 g/mol . The LogP of Benzyl-PEG2-ethanol is 1.5 , while the amine analog is more hydrophilic (exact LogP not provided but inferred from lower MW and presence of a polar amine).

Hydroxyl vs amine group
Cross-study comparable
-OH (MW 224.30)
vs -NH₂ (MW 195.26)
Synthetic route compatibility review
Functional group dictates amide coupling vs esterification strategy
Bioconjugation PROTAC Synthesis Functional Group Orthogonality

Hydroxyl vs. Carboxylic Acid Reactivity in PROTAC Assembly

Benzyl-PEG2-ethanol possesses a terminal hydroxyl group, whereas Benzyl-PEG2-acid (CAS 91555-65-6) features a terminal carboxylic acid (-COOH). The molecular weight of Benzyl-PEG2-acid is 224.25 g/mol , nearly identical to that of Benzyl-PEG2-ethanol (224.30 g/mol) . However, the acid functionality is directly reactive towards amines via amide bond formation without prior activation, while the hydroxyl group requires conversion to a more electrophilic species (e.g., tosylate, mesylate, or activation via carbonyldiimidazole). This distinction impacts the number of synthetic steps and overall yield in PROTAC assembly . Benzyl-PEG2-ethanol is advantageous when a hydroxyl is needed as a temporary protecting group or when ester linkages are desired over amides.

Hydroxyl vs acid group
Cross-study comparable
-OH (neutral handle)
vs -COOH (direct amine reactivity)
Synthetic flexibility context
Activation step requirements differ; supports stepwise PROTAC assembly
PROTAC Synthesis E3 Ligase Ligand Conjugation Linker Functionalization

Benzyl-PEG2-ethanol: Application Scenarios for Procurement


Short PEG2 Linker for Targeted Protein Degradation

Procure Benzyl-PEG2-ethanol when designing PROTACs targeting proteins where a short PEG linker (2 units) has been demonstrated to yield potent degradation. This scenario is supported by evidence showing that a PEG2 linker can achieve a DC50,24h of 3.9 nM and Dmax,24h of 89% in AURKA-targeting degraders and that GSPT1 degradation is dependent on PEG linker length . The compound provides the precise PEG2 spacing required for such optimized ternary complex geometries. Use Cases: Synthesis of AURKA degraders for neuroblastoma research; Development of GSPT1-targeting PROTACs; Any SAR study exploring the impact of short PEG linkers on degradation potency.

Modular Bioconjugation with Orthogonal Hydroxyl and Benzyl Protection

Select Benzyl-PEG2-ethanol when a synthetic route demands a protected alcohol that can be revealed via hydrogenolysis. The benzyl group serves as a robust protecting group for the PEG chain terminus, while the free hydroxyl at the opposite end provides a reactive site for conjugation (e.g., esterification, etherification, or activation) . This orthogonal protection strategy is critical in multi-step syntheses of complex bioconjugates, antibody-drug conjugates (ADCs), or functionalized nanoparticles . Use Cases: Synthesis of heterobifunctional PEG linkers for ADC development; Preparation of functionalized surfaces or polymers; Stepwise assembly of PROTACs requiring differential protection.

Drug Delivery Optimization with Balanced LogP and Solubility

Incorporate Benzyl-PEG2-ethanol into drug delivery vehicles (e.g., nanoparticles, micelles) when the compound's calculated LogP of 1.5 is desirable for balancing aqueous solubility and membrane permeability . This intermediate LogP value, combined with the PEG chain's biocompatibility, can improve the formulation properties of encapsulated therapeutics compared to more hydrophobic or hydrophilic analogs . Use Cases: Formulation of liposomal or polymeric nanoparticles; Optimization of small molecule solubility for in vitro assays; Development of PEGylated prodrugs requiring a specific amphiphilic balance.

Application
Selection Property
Validation Focus
AURKA-targeted degradation studies
PEG2 linker geometry
Degradation endpoint review
Stepwise bioconjugate synthesis
Orthogonal benzyl/hydroxyl
Synthetic route review
Drug carrier formulation studies
Balanced LogP solubility profile
Formulation-property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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